Indimilast
Description
Indimilast is a selective phosphodiesterase IV (PDE IV) inhibitor developed for the treatment of inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD) and bronchiectasis. Its mechanism of action involves increasing intracellular cyclic adenosine 3',5'-monophosphate (cAMP) levels in airway smooth muscle cells and inflammatory cells, thereby suppressing inflammation and promoting bronchodilation . PDE IV inhibitors are a well-established class of anti-inflammatory agents, and this compound shares structural and functional similarities with other compounds in this category, such as roflumilast and apremilast .
Preclinical studies suggest its efficacy in reducing lung inflammation and collagen deposition in fibrotic models, though clinical trial outcomes remain under investigation .
Properties
CAS No. |
1038825-85-2 |
|---|---|
Molecular Formula |
C37H40FN7O3S |
Molecular Weight |
681.8314 |
IUPAC Name |
N-[4-[1-[3-[4-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]phenyl]-6-fluoro-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]cyclohexyl]-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C37H40FN7O3S/c1-22-18-43(19-23(2)40-22)20-25-7-9-26(10-8-25)27-5-4-6-31(15-27)44-34-32(16-28(38)17-39-34)36(47)45(37(44)48)30-13-11-29(12-14-30)42-35(46)33-21-49-24(3)41-33/h4-10,15-17,21-23,29-30,40H,11-14,18-20H2,1-3H3,(H,42,46)/t22-,23+,29?,30? |
InChI Key |
MKQDRXQEQLCSON-KUKIJGICSA-N |
SMILES |
CC1CN(CC(N1)C)CC2=CC=C(C=C2)C3=CC(=CC=C3)N4C5=C(C=C(C=N5)F)C(=O)N(C4=O)C6CCC(CC6)NC(=O)C7=CSC(=N7)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Indimilast |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of PDE IV Inhibitors
Key Observations:
- Selectivity : While all listed compounds target PDE IV, their subtype selectivity (e.g., PDE IVA vs. PDE IVB) may differ, influencing therapeutic outcomes and side-effect profiles. This compound’s preclinical data suggest a favorable safety profile, but clinical validation is pending .
- Clinical Utility : Roflumilast is the most clinically established, whereas Apremilast is repurposed for autoimmune conditions. This compound’s focus on pulmonary fibrosis and bronchiectasis positions it as a niche candidate .
Analytical Methods and Specificity Testing
Analytical specificity is critical for distinguishing PDE IV inhibitors from structurally related impurities or degradation products. For example:
- Roflumilast : High-performance liquid chromatography (HPLC) methods are validated to quantify roflumilast in the presence of degradation products, ensuring assay specificity .
- Apremilast : Impurity profiling includes identification of sulfonate derivatives and acetamido intermediates, requiring tandem mass spectrometry for confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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